N1-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-N2-(3,4-dimethoxyphenyl)oxalamide
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Overview
Description
“N1-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-N2-(3,4-dimethoxyphenyl)oxalamide” is a compound with the molecular formula C22H20ClN5O2S and a molecular weight of 453.95. It is a derivative of 1,2,4-triazole , a heterocyclic compound containing nitrogen atoms that forms hydrogen bonds with different targets, improving the pharmacokinetics, pharmacological, and toxicological properties of compounds .
Synthesis Analysis
The synthesis of 1,2,4-triazole derivatives, including this compound, involves various spectroscopic techniques like IR, 1H-NMR, Mass spectroscopy, and Elemental analysis . The structures of these derivatives are confirmed by these techniques .Molecular Structure Analysis
The molecular structure of these derivatives is confirmed by spectroscopic techniques like IR, 1H-NMR, Mass spectroscopy, and Elemental analysis . The IR absorption spectra of similar compounds were characterized by the presence of two signals for C=O groups at 1650–1712 cm−1 .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds are complex and involve multiple steps . The IR absorption spectra of similar compounds were characterized by the presence of two signals for C=O groups at 1650–1712 cm−1 .Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds are determined by their molecular structure. For example, the IR absorption spectra of similar compounds were characterized by the presence of two signals for C=O groups at 1650–1712 cm−1 .Scientific Research Applications
Chemical Synthesis and Characterization
Studies on thiazole and triazole derivatives highlight the importance of these compounds in chemical synthesis. For example, novel methods for synthesizing triazole derivatives through reactions involving thiourea demonstrate the versatility of these chemical frameworks in generating biologically active molecules (Ledenyova et al., 2018). Additionally, the synthesis and structural characterization of thiazole derivatives underscore their potential in material science and pharmaceutical research (Kariuki, Abdel-Wahab, & El‐Hiti, 2021).
Biological Activity
Compounds with thiazole and triazole moieties are extensively studied for their biological activities. N-(4-substituted-thiazolyl)oxamic acid derivatives have been synthesized and evaluated for antiallergy activity, demonstrating significant potential in medical applications (Hargrave, Hess, & Oliver, 1983). Another study reported on thiazole derivatives as corrosion inhibitors, indicating their utility in industrial applications to protect metals from degradation (Yadav, Sharma, & Kumar, 2015).
Antimicrobial and Antifungal Activities
Research has also focused on the synthesis and evaluation of thiazole and triazole compounds for antimicrobial and antifungal properties. This includes the development of compounds with significant inhibitory effects against various pathogens, offering insights into the development of new antimicrobial agents (Song et al., 2017).
Anticancer Evaluation
Some thiazolo[3,2-b][1,2,4]triazoles have been synthesized and evaluated for their anticancer activity, showing promising results against several cancer cell lines. This suggests the potential of such compounds in the development of novel anticancer therapies (Lesyk et al., 2007).
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
Compounds with similar structures, such as 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines, have been found to interact with a variety of biological targets . These include enzymes like carbonic anhydrase, cholinesterase, alkaline phosphatase, and lipase .
Mode of Action
For instance, some triazolothiadiazines have been found to inhibit the activity of enzymes, thereby modulating the biochemical pathways they are involved in .
Biochemical Pathways
Related compounds have been found to affect a variety of pathways, including those involved in inflammation, pain, and cancer .
Result of Action
Compounds with similar structures have been found to exhibit a range of biological activities, including anti-inflammatory, analgesic, and anticancer effects .
Properties
IUPAC Name |
N-[2-[2-(4-chlorophenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]-N'-(3,4-dimethoxyphenyl)oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20ClN5O4S/c1-31-17-8-7-15(11-18(17)32-2)25-21(30)20(29)24-10-9-16-12-33-22-26-19(27-28(16)22)13-3-5-14(23)6-4-13/h3-8,11-12H,9-10H2,1-2H3,(H,24,29)(H,25,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LZAXKCLLNWHEOT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)C(=O)NCCC2=CSC3=NC(=NN23)C4=CC=C(C=C4)Cl)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20ClN5O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
485.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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